molecular formula C9H9BrN2O B12875316 2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole

2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole

Cat. No.: B12875316
M. Wt: 241.08 g/mol
InChI Key: ZJLHMYVKKNFRQJ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole is a heterocyclic compound with a benzoxazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate bromomethyl precursors. One common method involves the reaction of 2-aminophenol with bromomethyl ketones under acidic conditions to form the benzoxazole ring . Another approach uses a combination of Brønsted acid and copper(I) iodide as catalysts to facilitate the cyclization reaction .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs scalable and efficient synthetic routes. These methods may involve the use of microwave-assisted synthesis or continuous flow reactors to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aminomethyl group can be oxidized to form imines or nitriles.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzoxazole derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of methyl-substituted benzoxazole.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the bromomethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)benzoxazole: Lacks the aminomethyl group, making it less versatile in forming hydrogen bonds.

    2-(Aminomethyl)benzoxazole: Lacks the bromomethyl group, reducing its potential for covalent bonding with nucleophiles.

    2-(Methyl)benzoxazole: Lacks both the aminomethyl and bromomethyl groups, limiting its reactivity.

Uniqueness

2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole is unique due to the presence of both aminomethyl and bromomethyl groups, which confer a combination of hydrogen bonding and covalent bonding capabilities.

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

[6-(bromomethyl)-1,3-benzoxazol-2-yl]methanamine

InChI

InChI=1S/C9H9BrN2O/c10-4-6-1-2-7-8(3-6)13-9(5-11)12-7/h1-3H,4-5,11H2

InChI Key

ZJLHMYVKKNFRQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CBr)OC(=N2)CN

Origin of Product

United States

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